![molecular formula C14H10BrFO B011718 4'-Bromo-2-(4-fluorophenyl)acetophenone CAS No. 107028-32-0](/img/structure/B11718.png)
4'-Bromo-2-(4-fluorophenyl)acetophenone
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Description
4’-Bromo-2-(4-fluorophenyl)acetophenone , also known as p-Fluorophenacyl bromide , is a chemical compound with the molecular formula C~8~H~6~BrFO . Its IUPAC Standard InChI is InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 . This compound is used in various applications, including organic synthesis and pharmaceutical research.
Molecular Structure Analysis
The molecular structure of 4’-Bromo-2-(4-fluorophenyl)acetophenone consists of a central acetophenone core with a bromine atom at the para position and a fluorine atom on the phenyl ring. The 3D structure can be visualized using computational tools .
Scientific Research Applications
Organic Synthesis
This compound is a valuable intermediate in organic synthesis. It can be used to introduce the 4-fluorophenyl group into a molecule, which is a common structural motif in many pharmaceuticals. Its reactivity towards nucleophiles makes it suitable for various coupling reactions, such as the Suzuki coupling , to form biaryl compounds .
Medicinal Chemistry
In medicinal chemistry, 4’-Bromo-2-(4-fluorophenyl)acetophenone is used to synthesize compounds with potential therapeutic effects. It serves as a precursor for the development of new drugs, especially in the creation of kinase inhibitors which are important in cancer treatment .
Material Science
This compound’s bromine and fluorine atoms make it an interesting candidate for the development of advanced materials. It can be used to synthesize fluorinated polymers which have applications in coatings and electronic devices due to their high stability and resistance to solvents .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as fluorescent probes . The fluorophenyl group, in particular, is known for its ability to absorb and emit light, which can be useful in the detection of biological molecules or ions .
Photocatalysis
4’-Bromo-2-(4-fluorophenyl)acetophenone: can be used in photocatalytic processes. It can generate phenyl radicals upon UV irradiation, which can then initiate various chemical transformations, including polymerization and degradation of pollutants .
Chemical Education
This compound is also used in educational settings to demonstrate various chemical reactions and techniques, such as α-bromination . It provides a hands-on experience for students learning about reaction mechanisms and product isolation .
Pharmaceutical Intermediates
As a pharmaceutical intermediate, it is used in the synthesis of various active pharmaceutical ingredients (APIs) . Its reactivity allows for the construction of complex molecules that are used in a wide range of medications .
Agrochemical Research
In agrochemical research, 4’-Bromo-2-(4-fluorophenyl)acetophenone can be utilized to create new compounds that act as pesticides or herbicides . The introduction of the bromo and fluoro groups can lead to compounds with enhanced activity and selectivity .
properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHOHVUUDBKYMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558095 |
Source
|
Record name | 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
107028-32-0 |
Source
|
Record name | 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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